Methyl 5-(hydroxymethyl)furan-2-carbimidate
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Overview
Description
Methyl 5-(hydroxymethyl)furan-2-carbimidate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)furan-2-carbimidate typically involves the reaction of furfuryl alcohol with appropriate reagents under controlled conditions. One common method includes the use of a ruthenium complex as a catalyst for the reductive amination of 5-hydroxymethylfurfural (HMF) in ethanol under a hydrogen atmosphere . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived furfurals. The process includes catalytic transformations under commercially relevant and environmentally acceptable conditions. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)furan-2-carbimidate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Catalysts such as vanadyl phosphate are used for selective oxidation reactions.
Reduction: Noble metal catalysts like Ni-Ga intermetallic compounds are employed for selective hydrogenation.
Substitution: Various nucleophiles and appropriate solvents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Furan-2,5-dicarboxylic acid (FDCA): Formed through oxidation reactions.
2,5-bis(hydroxymethyl)furan (BHF): Formed through selective hydrogenation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Methyl 5-(hydroxymethyl)furan-2-carbimidate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)furan-2-carbimidate involves its interaction with cellular components. The compound exhibits bacteriolytic effects by causing cell wall and membrane damage in bacteria . In cancer cells, it induces cytotoxicity through selective interactions with molecular targets, leading to cell death . The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Methyl 5-(hydroxymethyl)furan-2-carbimidate can be compared with other similar compounds, such as:
5-Hydroxymethylfurfural (HMF): A precursor for various furan derivatives, including this compound.
Furan-2,5-dicarboxylic acid (FDCA): A product of oxidation reactions involving this compound.
2,5-bis(hydroxymethyl)furan (BHF): A product of selective hydrogenation reactions.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)furan-2-carboximidate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(8)6-3-2-5(4-9)11-6/h2-3,8-9H,4H2,1H3 |
InChI Key |
BIGJCUJTUVGSRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=C(O1)CO |
Origin of Product |
United States |
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